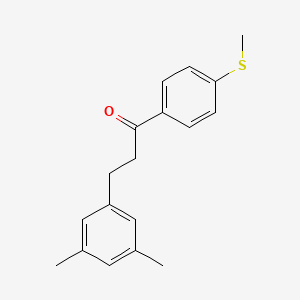

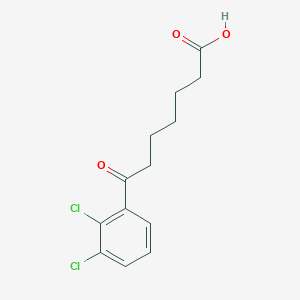

![molecular formula C20H22N2O4 B3025215 [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine CAS No. 39964-73-3](/img/structure/B3025215.png)

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound consists of a 6,7-dimethoxyisoquinolin-1-yl group and a 3,4-dimethoxyphenyl group connected by a methylamine bridge . The presence of multiple methoxy groups and a nitrogen atom in its structure suggests that it might exhibit interesting chemical properties.Physical And Chemical Properties Analysis

The compound has a density of approximately 1.2 g/cm³ . It has a boiling point of around 521.6°C at 760 mmHg . The compound has a molar refractivity of 99.8±0.3 cm³ . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

- Papaverinyloxy derivatives have been investigated for their potential as anti-HIV agents . Researchers have designed and synthesized analogues to inhibit HIV-1 reverse transcriptase . These compounds may offer new avenues for combating drug-resistant strains of HIV.

- Additionally, the structural similarity of papaverinyloxy to alkaloids like papaverine suggests potential pharmacological applications. Alkaloids play essential roles in medicine and are biologically active compounds .

- The ligands, (6,7-dimethoxy-isoquinolin-1-yl)-(3,4-dimethoxyphenyl)-methanolato, coordinate the terminal copper atoms. The complex exhibits hexacoordinated Cu(II) centers and displays both ferromagnetic and antiferromagnetic interactions .

- A convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. This compound is diastereoselectively synthesized and may find applications in organic chemistry .

- Investigating the interaction of papaverinyloxy with copper ions could shed light on cellular changes caused by copper complexes in living organisms. Understanding these interactions may have implications for health and disease .

- The π-π stack interactions observed in the copper complex containing papaverinyloxy ligands contribute to its stability. Such interactions are relevant in materials science, where molecular stacking affects material properties .

- Exploring the reactivity of papaverinyloxy derivatives with other biomolecules could reveal novel biological activities. Investigating their binding to proteins, enzymes, or nucleic acids may lead to exciting discoveries .

Pharmacology and Medicinal Chemistry

Crystallography and Coordination Chemistry

Organic Synthesis

Biological Studies

Materials Science

Chemical Biology and Biochemistry

properties

IUPAC Name |

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-23-15-6-5-13(10-16(15)24-2)19(21)20-14-11-18(26-4)17(25-3)9-12(14)7-8-22-20/h5-11,19H,21H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBMYSLAWCIYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960467 | |

| Record name | 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine | |

CAS RN |

39964-73-3 | |

| Record name | Papaveraldylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039964733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

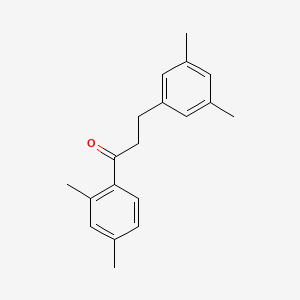

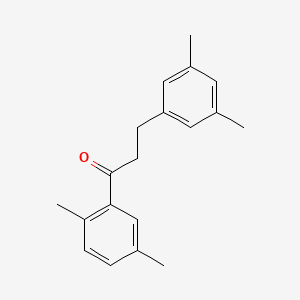

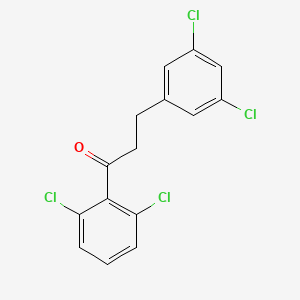

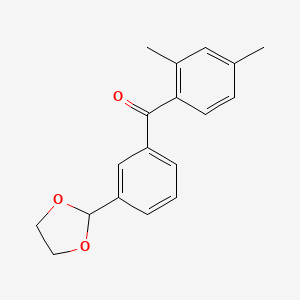

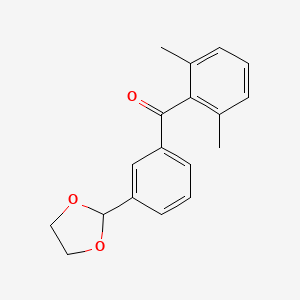

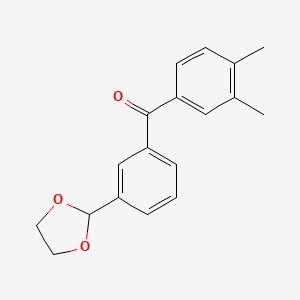

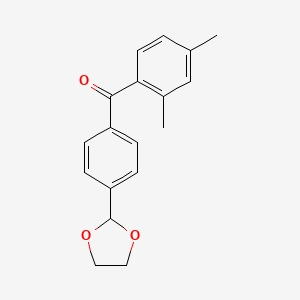

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

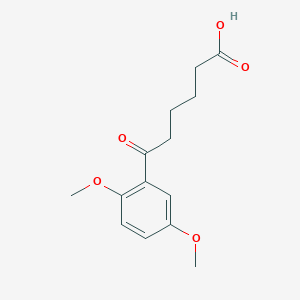

![2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B3025154.png)

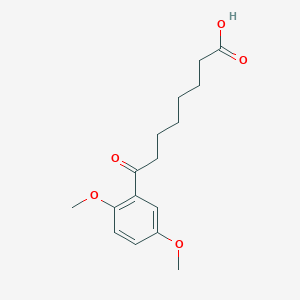

![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)